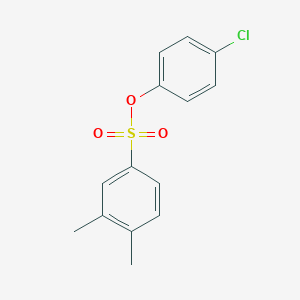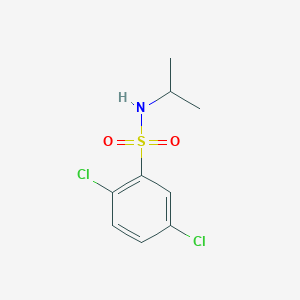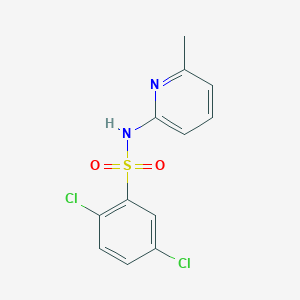
1,3,4-Triphenyl-1H-imidazole-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Triphenyl-1H-imidazole-2(3H)-one, also known as TPPO, is an organic compound that belongs to the imidazole family. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. TPPO is widely used in scientific research due to its unique properties, which make it an excellent tool for studying various biological processes.
作用机制
The mechanism of action of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is based on its ability to interact with biological molecules through hydrogen bonding and π-π interactions. 1,3,4-Triphenyl-1H-imidazole-2(3H)-one can bind to proteins and nucleic acids, leading to changes in their conformation and function. In photodynamic therapy, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is activated by light, leading to the generation of reactive oxygen species that can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
1,3,4-Triphenyl-1H-imidazole-2(3H)-one has been shown to have various biochemical and physiological effects. For example, it can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1,3,4-Triphenyl-1H-imidazole-2(3H)-one can also induce apoptosis, a process of programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one is its high sensitivity and selectivity for detecting biological molecules such as proteins and nucleic acids. It is also relatively easy to synthesize and has a long shelf-life. However, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for 1,3,4-Triphenyl-1H-imidazole-2(3H)-one research. One potential application is in the development of new fluorescent probes for detecting specific biomolecules in living cells. Another direction is in the optimization of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one-based photodynamic therapy for cancer treatment, including the development of new photosensitizing agents and the improvement of treatment protocols. Finally, 1,3,4-Triphenyl-1H-imidazole-2(3H)-one could be used as a tool for studying the structure and function of various biological molecules, including enzymes and receptors.
合成方法
1,3,4-Triphenyl-1H-imidazole-2(3H)-one can be synthesized through the reaction of imidazole-2-carboxaldehyde with benzil and ammonium acetate in the presence of a catalyst such as sodium hydride. The reaction proceeds through a condensation reaction, resulting in the formation of 1,3,4-Triphenyl-1H-imidazole-2(3H)-one as the final product.
科学研究应用
1,3,4-Triphenyl-1H-imidazole-2(3H)-one has been extensively used in scientific research as a fluorescent probe for detecting various biological molecules such as proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy, a promising cancer treatment that involves the use of light to activate a photosensitizing agent, which then generates reactive oxygen species that can kill cancer cells.
属性
产品名称 |
1,3,4-Triphenyl-1H-imidazole-2(3H)-one |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
1,3,4-triphenylimidazol-2-one |
InChI |
InChI=1S/C21H16N2O/c24-21-22(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23(21)19-14-8-3-9-15-19/h1-16H |
InChI 键 |
ODYFNEZFPKKHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)



![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)


